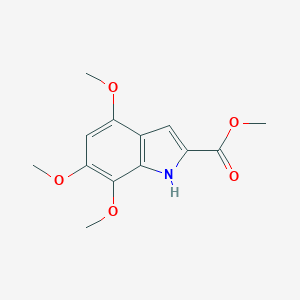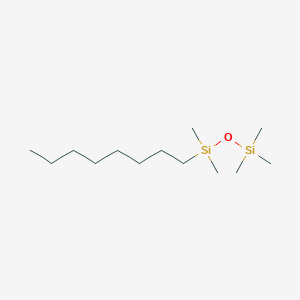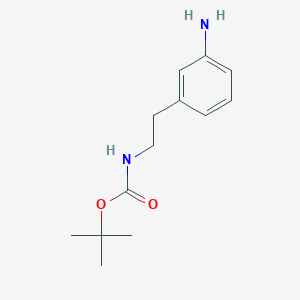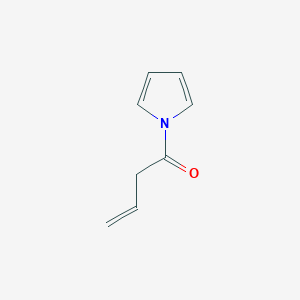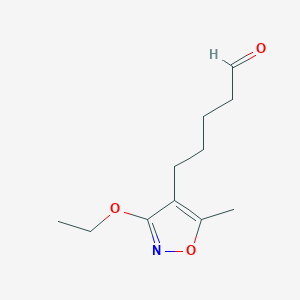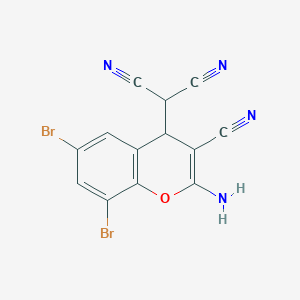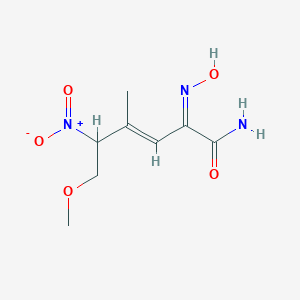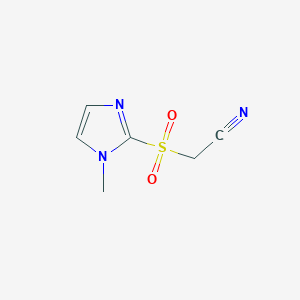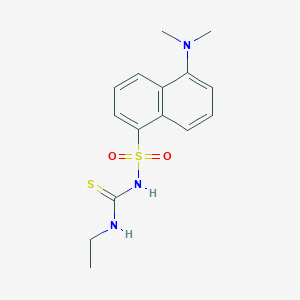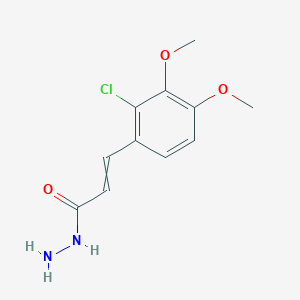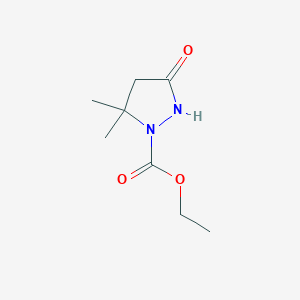
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate, also known as EDOC, is a pyrazolidine derivative that has gained attention in the scientific community due to its potential applications in various fields. EDOC is a versatile compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been found to have potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. In material science, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and catalysis. In agriculture, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to have plant growth-promoting activity.
Mecanismo De Acción
The mechanism of action of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate is not fully understood, but it has been reported to act as a reactive oxygen species scavenger, which may explain its antioxidant activity. Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has also been reported to inhibit the activity of cyclooxygenase-2, which may explain its anti-inflammatory activity. Furthermore, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to induce apoptosis in cancer cells, which may explain its antitumor activity.
Biochemical and Physiological Effects:
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to have various biochemical and physiological effects, including the inhibition of nitric oxide production, the reduction of lipid peroxidation, and the modulation of cytokine production. Furthermore, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to have a protective effect against oxidative stress-induced damage in different cell types, including neurons, hepatocytes, and cardiomyocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has several advantages for lab experiments, including its stability, solubility, and low toxicity. Furthermore, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate can be easily synthesized using different methods, and its purity can be easily determined using various analytical techniques. However, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate also has some limitations, including its low water solubility, which may limit its applications in aqueous environments. Furthermore, the mechanism of action of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate is not fully understood, which may limit its potential applications in some fields.
Direcciones Futuras
There are several future directions for research on Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate, including the synthesis of novel Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate derivatives with improved properties and activities. Furthermore, the mechanism of action of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate needs to be further elucidated to fully understand its potential applications. Moreover, the potential applications of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate in different fields, including medicinal chemistry, material science, and agriculture, need to be explored further to fully exploit its potential. Finally, the development of novel methods for the synthesis of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate and its derivatives may lead to more efficient and environmentally friendly processes.
Métodos De Síntesis
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate can be synthesized using different methods, including the reaction of ethyl acetoacetate with hydrazine hydrate and formaldehyde, and the reaction of ethyl acetoacetate with hydrazine hydrate and paraformaldehyde. The former method has been reported to yield a higher purity of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate compared to the latter. Furthermore, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate can also be synthesized using microwave-assisted synthesis, which has been reported to be a more efficient and environmentally friendly method.
Propiedades
Número CAS |
174470-67-8 |
|---|---|
Fórmula molecular |
C8H14N2O3 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-4-13-7(12)10-8(2,3)5-6(11)9-10/h4-5H2,1-3H3,(H,9,11) |
Clave InChI |
ITDQRGPAXICKOY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(CC(=O)N1)(C)C |
SMILES canónico |
CCOC(=O)N1C(CC(=O)N1)(C)C |
Sinónimos |
1-Pyrazolidinecarboxylic acid, 5,5-dimethyl-3-oxo-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



